

Spectroscopic Characterization of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **1-(4-Hydroxyphenyl)-5-mercaptotetrazole**, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and data from analogous compounds. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

1-(4-Hydroxyphenyl)-5-mercaptotetrazole (C₇H₆N₄OS) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule features a tetrazole ring, a phenolic hydroxyl group, and a mercapto group. A critical aspect to consider is the potential for tautomerism between the thiol (-SH) and thione (=S) forms of the mercapto-substituted tetrazole. Spectroscopic evidence from related compounds, such as 5-mercapto-1-methyltetrazole, suggests that the thione tautomer is often favored in the solid state.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(4-Hydroxyphenyl)-5-mercaptotetrazole**, both ^1H and ^{13}C NMR will provide crucial structural information.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the hydroxyphenyl ring and the acidic protons of the hydroxyl and mercapto/NH groups.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-(4-Hydroxyphenyl)-5-mercaptotetrazole**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Ar-H (ortho to -OH)	6.8 - 7.0	Doublet	2H	Protons on the phenyl ring adjacent to the hydroxyl group.
Ar-H (meta to -OH)	7.2 - 7.4	Doublet	2H	Protons on the phenyl ring adjacent to the tetrazole nitrogen.
-OH	9.5 - 10.5	Singlet (broad)	1H	Chemical shift can be highly variable and concentration-dependent.
-SH / -NH	13.0 - 15.0	Singlet (broad)	1H	The broadness and chemical shift are indicative of an acidic proton. The exact shift can help distinguish between thiol and thione tautomers. [3]

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar aromatic and heterocyclic compounds. The electron-donating nature of the hydroxyl group shields the ortho protons, shifting them upfield compared to the meta protons. The acidic protons of the hydroxyl and mercapto/NH groups are expected to be downfield and broad due to hydrogen bonding and chemical exchange.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-(4-Hydroxyphenyl)-5-mercaptotetrazole**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=S (Thione)	160 - 170	The chemical shift of this carbon is a key indicator of the thione tautomer.
C-OH (Phenolic)	155 - 160	Carbon directly attached to the hydroxyl group.
C-N (Aromatic)	130 - 135	Carbon of the phenyl ring attached to the tetrazole ring.
Ar-CH (meta to -OH)	125 - 130	Aromatic carbons adjacent to the tetrazole nitrogen.
Ar-CH (ortho to -OH)	115 - 120	Aromatic carbons adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of **1-(4-Hydroxyphenyl)-5-mercaptotetrazole** will be characterized by absorptions from the O-H, N-H, C=S, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for **1-(4-Hydroxyphenyl)-5-mercaptotetrazole**

Functional Group	Predicted Frequency (cm ⁻¹)	Intensity	Notes
O-H (Phenolic)	3200 - 3600	Strong, Broad	The broadness is due to hydrogen bonding.
N-H (Thione)	3100 - 3200	Medium	Presence of this band would support the thione tautomer. [2]
Aromatic C-H	3000 - 3100	Medium	Stretching vibrations of the phenyl ring protons.
C=N (Tetrazole)	1500 - 1600	Medium	Stretching vibrations within the tetrazole ring.
Aromatic C=C	1450 - 1600	Medium-Strong	Phenyl ring stretching vibrations.
C=S (Thione)	1100 - 1300	Medium-Strong	This absorption is a key diagnostic for the thione tautomer. [2]

Expert Insight: The absence of a sharp S-H stretching band around 2500-2600 cm⁻¹ and the presence of a distinct N-H stretching band would be strong evidence for the predominance of the thione tautomer in the analyzed sample.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-(4-Hydroxyphenyl)-5-mercaptotetrazole** (Molecular Weight: 194.21 g/mol), the mass spectrum will be crucial for confirming its identity.[\[4\]](#)[\[5\]](#)

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 194. Key fragmentation pathways could involve the loss of N₂ from the

tetrazole ring, cleavage of the C-S bond, and fragmentation of the hydroxyphenyl group. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the parent ion and its fragments.[6][7][8]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Step-by-step protocol for ATR-IR spectroscopy.

Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for ESI-MS sample preparation and analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and analysis of closely related structures. This information provides a robust foundation for researchers in the positive identification and characterization of **1-(4-Hydroxyphenyl)-5-mercaptotetrazole**. Experimental verification of these predictions will be a critical step in the continued investigation of this promising compound.

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